molecular formula C8HCl3F3N B6311782 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile CAS No. 1858256-63-9

2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile

Cat. No.: B6311782
CAS No.: 1858256-63-9
M. Wt: 274.4 g/mol
InChI Key: NWSCYMMFOVIOMO-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile is a crystalline compound belonging to the family of substituted benzonitriles. It has the molecular formula C8HCl3F3N and a molecular weight of 274.4 g/mol. This compound is known for its unique chemical structure, which includes both chlorine and fluorine atoms, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile can be achieved through several methods. One common synthetic route involves the Sandmeyer reaction, where 2,3,4-trichloro-5-(trifluoromethyl)aniline is reacted with copper cyanide or sodium cyanide . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity of the product.

Chemical Reactions Analysis

2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology and Medicine:

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of chlorine and fluorine atoms may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile can be compared with other substituted benzonitriles, such as:

    2-Chloro-5-(trifluoromethyl)benzonitrile: Similar in structure but with fewer chlorine atoms, making it less reactive in certain substitution reactions.

    4-(Trifluoromethyl)benzonitrile: Lacks chlorine atoms, resulting in different chemical reactivity and applications.

    2,3,4,5,6-Pentafluorobenzonitrile: Contains only fluorine atoms, leading to distinct chemical properties and uses.

These comparisons highlight the unique combination of chlorine and fluorine atoms in this compound, which contributes to its specific reactivity and applications.

Properties

IUPAC Name

2,3,4-trichloro-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3F3N/c9-5-3(2-15)1-4(8(12,13)14)6(10)7(5)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSCYMMFOVIOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C(F)(F)F)Cl)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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